3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-bromo-1-cyclopentylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-7(9(13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) |
InChI Key |
LCIKEXOSDMVPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine, which is then reacted with 3-bromo-1,3-dicarbonyl compounds to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid as an anticancer agent. Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid have shown promising results against cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.07 µM to 42.30 µM .
Inhibition of Kinases
The compound has been investigated for its potential to inhibit various kinases, which are critical in cancer progression. For example, pyrazole derivatives have been noted for their ability to inhibit Aurora A/B kinases, which play a vital role in cell division and tumor growth:
- Aurora Kinase Inhibition : Compounds derived from pyrazoles have demonstrated significant inhibition with IC50 values as low as 0.067 µM, indicating their potential as targeted cancer therapies .
Case Study 1: Synthesis and Evaluation of Pyrazolo Derivatives
In a study focusing on pyrazolo[3,4-b]pyridine derivatives, researchers synthesized various compounds including those related to 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid. These compounds were evaluated for their inhibitory effects on TRKA, a receptor tyrosine kinase involved in cancer cell proliferation. The findings revealed that several derivatives exhibited nanomolar inhibitory activities against TRKA, supporting their potential as anticancer agents .
Case Study 2: Structure–Activity Relationship Studies
Research conducted by Bouabdallah et al. explored the structure–activity relationships of pyrazole derivatives, revealing that modifications at specific positions significantly influenced cytotoxicity against various cancer cell lines. The study emphasized the importance of substituents like bromine and cyclopentyl groups in enhancing biological activity .
Mechanism of Action
The mechanism of action of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Key Research Insights
Biological Activity
3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique substitution pattern, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid features:
- A bromine atom at the 3-position
- A cyclopentyl group at the 1-position
- A carboxylic acid functional group at the 4-position of the pyrazole ring
This specific arrangement contributes to its distinct reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on antimicrobial and anticancer properties.
Antimicrobial Activity
The antimicrobial potential of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid has been investigated in various studies. For instance, related pyrazole derivatives have shown significant activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo-Pyrazole Derivative | E. coli | 10 µg/mL |
| 3-Bromo-Pyrazole Derivative | Staphylococcus aureus | 5 µg/mL |
| 3-Bromo-Pyrazole Derivative | Bacillus subtilis | 8 µg/mL |
These results suggest that modifications in the pyrazole structure can lead to varying degrees of antimicrobial activity, indicating a promising avenue for further research into its use as an antimicrobial agent .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been explored extensively. For example, compounds structurally related to 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Related Pyrazole | MCF-7 (breast cancer) | <10 |
| Related Pyrazole | HepG2 (liver cancer) | <20 |
These findings indicate that structural modifications can significantly influence anticancer activity, suggesting that 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid may hold potential as an anticancer agent .
The mechanism by which 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its functional groups:
- Bromine Atom : May enhance binding affinity through halogen bonding.
- Carboxylic Acid Group : Can participate in hydrogen bonding with biological targets.
These interactions could modulate enzyme activity or receptor signaling pathways, contributing to both antimicrobial and anticancer effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives similar to 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid:
- Anticancer Activity : A study demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction through caspase activation .
- Antimicrobial Efficacy : Another study reported promising antibacterial activity against Mycobacterium tuberculosis strains, indicating potential for treating resistant infections .
Q & A
Q. How can researchers mitigate risks during scale-up synthesis?
- Methodological Answer : Conduct calorimetry (e.g., RC1e) to monitor exothermic reactions. Use jacketed reactors with temperature control (<5°C for sensitive steps). Implement quench protocols for unreacted brominating agents (e.g., Na₂S₂O₃ solution). Validate purity at each step via HPLC-UV/ELSD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
